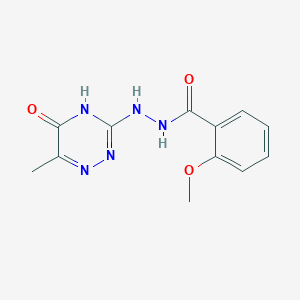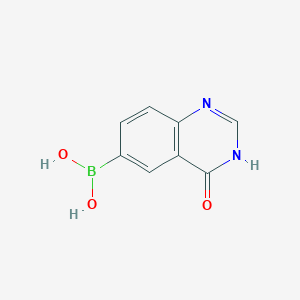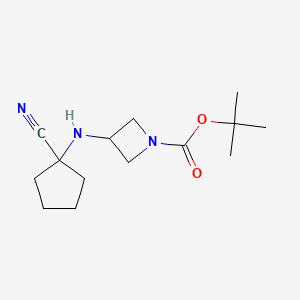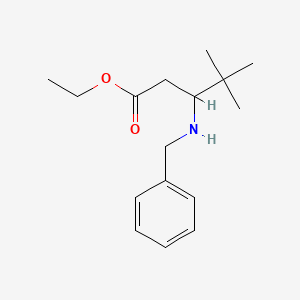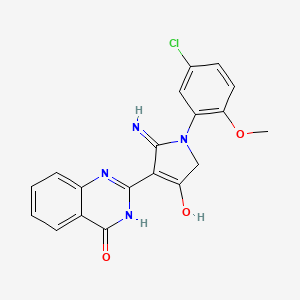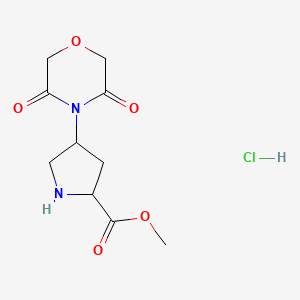
Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride is a complex organic compound that belongs to the class of pyrrolidine derivatives Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride typically involves the [3+2] dipolar cycloaddition of azomethine ylides and vinyl ketones . This reaction proceeds smoothly under mild conditions, affording moderate to high isolated yields (up to 88%) of the products within a short reaction time (15–45 minutes) . The reaction conditions are generally mild, and the cycloaddition exclusively follows the endo-pathway, enabling access to the cis-derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This can lead to various biological outcomes, such as inhibition of inflammatory pathways or protection of neuronal cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Methyl-4-morpholino-2,2-diphenylbutyryl)pyrrolidine hydrochloride
- Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates
Uniqueness
Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolidine ring with a morpholino group and carboxylate ester makes it a versatile compound for various scientific applications.
Propiedades
Fórmula molecular |
C10H15ClN2O5 |
|---|---|
Peso molecular |
278.69 g/mol |
Nombre IUPAC |
methyl 4-(3,5-dioxomorpholin-4-yl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H14N2O5.ClH/c1-16-10(15)7-2-6(3-11-7)12-8(13)4-17-5-9(12)14;/h6-7,11H,2-5H2,1H3;1H |
Clave InChI |
INSXIYQGHZNCJX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(CN1)N2C(=O)COCC2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
![1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14868201.png)
![3-{[4-(Benzyloxy)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14868207.png)
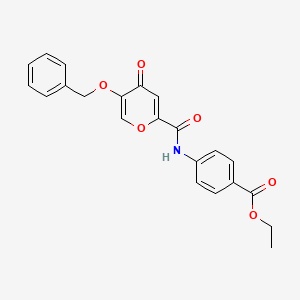
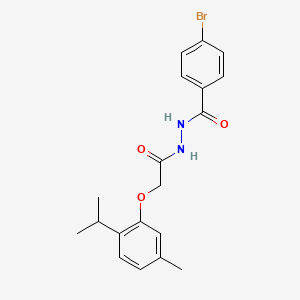
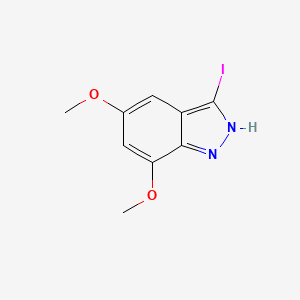
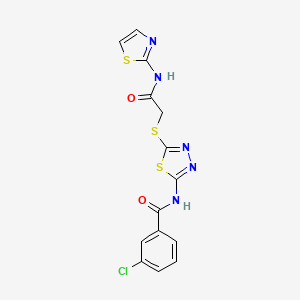
![1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868242.png)
